molecular formula C10H19NO B2560906 4-Cyclobutyloxyazepane CAS No. 1341936-56-8

4-Cyclobutyloxyazepane

Cat. No.: B2560906
CAS No.: 1341936-56-8
M. Wt: 169.268
InChI Key: PYRVDDPGOVAREQ-UHFFFAOYSA-N
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Description

4-Cyclobutyloxyazepane, also known as 4-CyOn, is a six-membered heterocyclic compound consisting of a nitrogen atom and an oxygen atom in the ring. It has a molecular weight of 169.26 and a molecular formula of C10H19NO .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocyclic ring containing a nitrogen atom and an oxygen atom. The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC, and more .

Scientific Research Applications

Peptidotriazoles Synthesis

A study reports the novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method, fully compatible with solid-phase peptide synthesis on polar supports, showcases the utility of cyclobutyl-containing compounds in the synthesis of complex peptidic structures, offering a pathway for the development of novel biomolecules and therapeutic agents (Tornøe, Christensen, & Meldal, 2002).

Catalysis in Organic Synthesis

Research into the catalytic capabilities of cyclobutyl-containing compounds includes the development of methods for the preparation of cyclobutanes via 4-exo cyclization of radicals. This process, facilitated by electron transfer from titanocene(III) chlorides to epoxides, highlights the importance of cyclobutyl structures in facilitating novel synthetic routes for the construction of complex organic molecules, thereby impacting drug design, material science, and synthetic chemistry (Friedrich et al., 2008).

Photocatalysis and Material Science

The photocycloaddition reactions of S,S-dioxobenzothiophene-2-methanol demonstrate the formation of cyclobutane rings, pivotal in the development of potential drugs and synthetic intermediates. This study emphasizes the role of cyclobutyl rings in enhancing the regio- and diastereoselectivity of photocycloaddition reactions, providing valuable insights for material science and synthetic methodology (O'Hara et al., 2019).

Supramolecular Chemistry

A 'Texas-sized' molecular box utilizing a cyclobutyl framework demonstrates the ability to form anion-induced supramolecular necklaces. This research underlines the cyclobutyl structure's utility in designing new materials with potential applications in nanotechnology, drug delivery, and molecular electronics, by facilitating the formation of complex, responsive structures (Gong et al., 2010).

Properties

IUPAC Name

4-cyclobutyloxyazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-9(4-1)12-10-5-2-7-11-8-6-10/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRVDDPGOVAREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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